1-(4-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine
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Description
1-(4-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine is a useful research compound. Its molecular formula is C18H27FN2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
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Biological Activity
1-(4-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound belongs to the piperazine class, characterized by a piperazine ring substituted with a fluorobenzyl group and a methylcyclohexyl group. This unique structure contributes to its biological activity, particularly in modulating neurotransmitter systems.
This compound has been studied for its interaction with various receptors, including:
- Cannabinoid Receptors : It exhibits selective binding to the CB1 receptor, which is implicated in appetite regulation and neuroprotection. The compound has shown a Ki value of 220 nM for CB1, indicating a moderate affinity compared to other known ligands .
- Tyrosinase Inhibition : Recent studies have highlighted its role as a competitive inhibitor of tyrosinase, an enzyme critical in melanin production. One derivative demonstrated an IC50 value of 0.18 μM, significantly more potent than the standard kojic acid (IC50 = 17.76 μM) in inhibiting tyrosinase from Agaricus bisporus .
Antimelanogenic Effects
The compound's ability to inhibit tyrosinase suggests potential applications in treating hyperpigmentation disorders. In vitro studies on B16F10 melanoma cells showed that it could reduce melanin synthesis without cytotoxic effects, making it a promising candidate for cosmetic formulations aimed at skin lightening .
Neuroprotective Properties
The cholinergic hypothesis of Alzheimer's disease has led to the exploration of piperazine derivatives as acetylcholinesterase (AChE) inhibitors. Some derivatives of related compounds have demonstrated significant AChE inhibition, which may suggest similar potential for this compound in enhancing cholinergic transmission .
Anti-obesity Potential
Given its interaction with cannabinoid receptors, the compound may also serve as an anti-obesity agent. Its selective inverse agonism at the CB1 receptor can potentially reduce appetite and promote weight loss without the psychiatric side effects associated with first-generation CB1 antagonists .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
- Study on Tyrosinase Inhibition : A detailed synthesis and evaluation of various piperazine derivatives showed that modifications could enhance inhibitory potency against tyrosinase, suggesting that structural optimization is key to developing effective antimelanogenic agents .
- Neuropharmacological Assessment : Research into piperazine derivatives has indicated their potential as neuroprotective agents through cholinergic modulation. Compounds exhibiting AChE inhibitory activity were compared against established drugs like neostigmine, providing insights into their therapeutic viability in neurodegenerative diseases .
Data Table: Biological Activities Summary
Properties
Molecular Formula |
C18H27FN2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C18H27FN2/c1-15-2-8-18(9-3-15)21-12-10-20(11-13-21)14-16-4-6-17(19)7-5-16/h4-7,15,18H,2-3,8-14H2,1H3 |
InChI Key |
LRTGIPILKOYLJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.